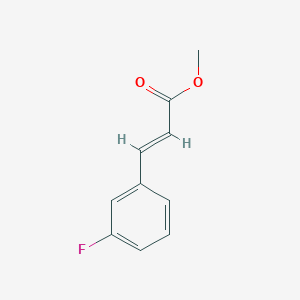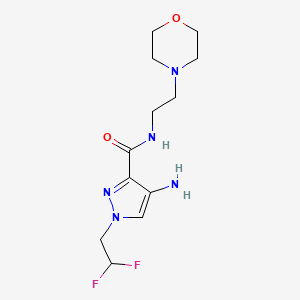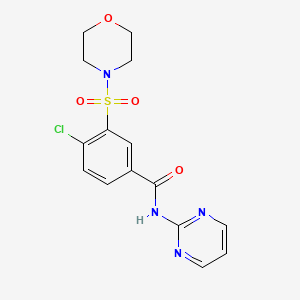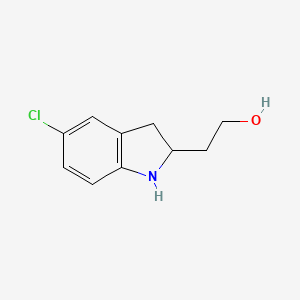
(E)-3-(3-氟苯基)丙烯酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(e)-Methyl 3-(3-fluorophenyl)acrylate is an organic compound belonging to the class of acrylic esters. It is characterized by the presence of a fluorine atom on the phenyl ring, which imparts unique chemical properties to the molecule. This compound is used in various fields of scientific research and industrial applications due to its reactivity and functional properties.
科学研究应用
(e)-Methyl 3-(3-fluorophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of polymers and other materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-Methyl 3-(3-fluorophenyl)acrylate can be achieved through several methods. One common approach involves the Knoevenagel-Doebner reaction, where malonic acid or its ester reacts with the corresponding aldehyde in the presence of a base . Another method includes the Suzuki coupling reaction, where the corresponding boronic acid reacts with carbon dioxide . These reactions typically require specific conditions such as controlled temperature and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (e)-Methyl 3-(3-fluorophenyl)acrylate often involves large-scale reactions using automated systems to maintain consistent quality and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
(e)-Methyl 3-(3-fluorophenyl)acrylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions
The reactions involving (e)-Methyl 3-(3-fluorophenyl)acrylate often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .
作用机制
The mechanism of action of (e)-Methyl 3-(3-fluorophenyl)acrylate involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form stable complexes with enzymes and other biological molecules. This interaction can modulate the activity of enzymes and affect biochemical pathways, leading to its observed effects in biological systems .
相似化合物的比较
Similar Compounds
(e)-3-(3-Fluorophenyl)acrylic acid: This compound is similar in structure but lacks the ester group, which affects its reactivity and applications.
Ethyl 3-(3-Fluorophenyl)acrylate: This ester has a similar structure but with an ethyl group instead of a methyl group, leading to differences in physical and chemical properties.
Fluorinated Boronic Acids: These compounds share the fluorine substitution but differ in their functional groups and overall reactivity.
Uniqueness
(e)-Methyl 3-(3-fluorophenyl)acrylate is unique due to its specific combination of the acrylic ester and fluorine-substituted phenyl ring. This combination imparts distinct reactivity and functional properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
methyl (E)-3-(3-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDMXKIURVHYKV-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74325-03-4 |
Source


|
| Record name | Methyl (E)-3-fluorocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2866971.png)
![N-[6-(diethylamino)pyridin-3-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2866973.png)

![2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866975.png)
![(E)-ethyl 5-(4-fluorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2866978.png)

![N-(4-acetamidophenyl)-2-{1-[(3-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2866981.png)
![N-{[(4Z)-1-ethyl-6-methyl-4-[(oxan-4-yl)imino]-1H,2H,4H-pyrazolo[3,4-b]pyridin-5-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2866983.png)

![3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine](/img/structure/B2866985.png)



![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2866993.png)
